molecular formula C6H10ClF2N3 B2817574 [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine CAS No. 1431969-89-9

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine

Cat. No.: B2817574
CAS No.: 1431969-89-9
M. Wt: 197.61
InChI Key: WJZZEWMWFKYRLG-UHFFFAOYSA-N
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Description

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in pharmaceutical discovery and other research areas.

Preparation Methods

The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the compound is typically prepared through a series of organic reactions that ensure high purity and yield. The exact synthetic route may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Chemcollect KX002142: Known for its multifaceted properties and diverse applications in scientific research.

    Chemcollect KX003142: Another compound with unique properties used in various research fields.

This compound stands out due to its specific chemical structure and the unique properties it imparts in different applications.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-3-5(1-9)2-10-11;/h2-3,6H,1,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZZEWMWFKYRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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